3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound “3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a novel Mannich base . It was designed, synthesized, and screened for its antimicrobial activity . The compound was synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and different piperazine derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The target compounds were synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and different piperazine derivatives . The product is purified by crystallization from 96% ethanol .Molecular Structure Analysis
The structures of the products were confirmed by 1H and 13C NMR and elemental analysis . ESI-MS analysis shows an [M + Na]⁺ ion at 313 m/z, an [M + 1 + Na]⁺ at 314 m/z, an [M + 2 + Na]⁺ ion at 315 m/z, and an [M + 3 + Na]⁺ ion at 316 m/z .Scientific Research Applications
Pharmacological Properties and Antibacterial Activities
Compounds structurally related to the query chemical have been synthesized and evaluated for their antibacterial activities and pharmacological properties. For instance, temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class, has been investigated for its potent broad-spectrum antimicrobial activity, with research focusing on the synthesis, enantiomers, and their respective pharmacological profiles (Chu et al., 1991). Similarly, fluoroquinolone-based 4-thiazolidinones have been synthesized from a lead molecule, demonstrating significant antimicrobial activities, which provide insight into the potential applications of structurally related compounds (Patel & Patel, 2010).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of compounds with similar structures, including their antibacterial and antifungal activities, have been extensively researched. For example, new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been synthesized, highlighting the diverse pharmacological activities potential of these compounds (Zaki et al., 2017). Another study focused on synthesizing and testing the antimicrobial activity of 1,2,4-triazole derivatives, further demonstrating the broad interest in exploring the therapeutic potentials of such chemical structures (Bektaş et al., 2007).
Photochemistry and Photostability
The photochemical behavior and photostability of compounds structurally related to the query chemical have also been studied, offering insights into their stability and degradation pathways under light exposure. This research is crucial for understanding the conditions under which these compounds can be safely used and stored, as demonstrated in studies on ciprofloxacin and its behavior in aqueous solutions (Mella et al., 2001).
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClFN5O2S/c30-22-9-6-20(7-10-22)19-36-28(38)23-11-8-21(18-25(23)33-29(36)39)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-7,9-10,21,23,25H,3,8,11-19H2,(H,32,37)(H,33,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKXGINHOXFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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